2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride
Description
2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid hydrochloride (CAS: 178600-17-4) is a synthetic compound characterized by a hydroxy-phenylethylamino group linked via an ethoxy chain to a phenylacetic acid core, with a hydrochloride counterion. This compound, referenced in pharmacological studies as a β-adrenoceptor ligand, shares structural motifs with antihistamines (e.g., cetirizine) and other β-adrenergic agonists (e.g., ZD7114) . Its synthesis involves trichloroacetyl chloride and THF under acidic hydrolysis, yielding a brown solid with a 50.8% recovery rate .
Properties
IUPAC Name |
2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFVYIWOQSJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically involves:
- Construction of the phenylacetic acid framework with an ether-linked amino side chain.
- Introduction of the 2-hydroxy-2-phenylethyl substituent on the amino group.
- Conversion to the hydrochloride salt for isolation and purification.
This is achieved via nucleophilic substitution, reductive amination, and acidification steps.
Reported Synthetic Routes
Ether Formation and Amino Substitution
- Starting from a 4-hydroxyphenylacetic acid or its ester derivative, the hydroxy group is alkylated with a suitable 2-chloroethylamine derivative or protected aminoethanol to introduce the 2-aminoethoxy linker.
- The amino group is then reacted with a 2-hydroxy-2-phenylethyl halide or equivalent electrophile to form the secondary amine linkage. This step may involve reductive amination using sodium borohydride or catalytic hydrogenation under mild conditions to avoid over-reduction of sensitive groups.
Reductive Amination Example
- A key intermediate, 2-azido-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone, is reduced with sodium borohydride in methanol under nitrogen at controlled temperatures (below -15 °C initially, then warmed to 20-25 °C).
- This yields the corresponding amino alcohol, which can be further functionalized to introduce the phenylacetic acid moiety.
- Thin layer chromatography (TLC) is used to monitor reaction progress, typically with chloroform:methanol (4:1) as the solvent system.
Acidification and Salt Formation
- After completion of the synthesis, the free acid is isolated by acidifying the reaction mixture with hydrochloric acid.
- Extraction with ethyl acetate followed by washing with brine and drying yields the crude acid.
- Crystallization from ethyl acetate and diisopropyl ether affords the pure hydrochloride salt.
- Vacuum drying ensures removal of residual solvents and moisture.
Representative Experimental Data Table
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Etherification | 4-Hydroxyphenylacetic acid + 2-chloroethylamine | Stirred at ambient temperature, monitored by TLC |
| Reductive amination | Sodium borohydride, methanol, N2 atmosphere, 20-25 °C | Reaction completion in ~4-5 hours, TLC monitoring |
| Acidification and extraction | HCl aqueous solution, ethyl acetate extraction | Acidification to pH ~2, multiple extractions for purity |
| Crystallization | Ethyl acetate/diisopropyl ether | Slow cooling to induce crystallization, vacuum drying |
| Purity confirmation | NMR, HPLC, melting point | Confirm structure and purity; typical mp ~100-110 °C |
Additional Notes on Synthesis
- The use of protecting groups may be necessary to prevent side reactions, especially on the hydroxy and amino functionalities.
- Reaction temperatures are carefully controlled to avoid decomposition or side product formation.
- Solvent choice (DMF, methanol, ethyl acetate) is critical for solubility and reaction efficiency.
- The hydrochloride salt form enhances the compound's stability and facilitates handling.
Summary of Preparation Methodology
The preparation of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride involves a multi-step organic synthesis featuring:
- Alkylation of a hydroxyphenylacetic acid derivative to introduce an aminoethoxy linker.
- Reductive amination or nucleophilic substitution to attach the 2-hydroxy-2-phenylethyl group to the amino function.
- Acidification and extraction steps to isolate the free acid, followed by crystallization to obtain the hydrochloride salt.
This synthetic route is supported by detailed experimental procedures, including reaction conditions, purification methods, and analytical monitoring, ensuring high purity and yield of the target compound.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Carboxylic Acid Group
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Esterification : Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.
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Amidation : Forms amides when treated with amines in the presence of coupling agents like DCC or EDC .
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Decarboxylation : May undergo thermal decarboxylation under high temperatures, though this is less common in pharmaceutical contexts .
Amine Group
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Alkylation : Reacts with alkyl halides to form tertiary amines, enhancing lipophilicity .
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Acylation : Forms stable amides when exposed to acyl chlorides or anhydrides .
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Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) under dehydrating conditions .
Hydroxyl Group
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Oxidation : Susceptible to oxidation by agents like PCC or KMnO₄, potentially forming a ketone derivative .
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Protection : Often protected as silyl ethers (e.g., TBSCl) during synthetic modifications to prevent unwanted side reactions.
Ether Linkage
-
Acidic Cleavage : Stable under mild conditions but cleaved by strong acids (e.g., HBr in acetic acid).
Derivatization Reactions
Patent data highlights modifications to generate bioactive derivatives :
Stability and Reaction Conditions
Scientific Research Applications
2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular signaling pathways.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system. Additionally, the compound’s structure allows it to modulate enzyme activity and affect metabolic processes.
Comparison with Similar Compounds
Key Observations :
- The target compound and cetirizine both feature ethoxy-phenylacetic acid backbones but differ in substituents (piperazine vs. hydroxy-phenylethylamino), leading to divergent receptor affinities .
- ZD7114 and SWR-0065HA share ethoxy-amino linkages but incorporate phenoxyacetamide or heterocyclic groups, enhancing β3-selectivity .
Pharmacological Activity
Table 2: Pharmacological Profiles
Key Findings :
- Cetirizine’s piperazine group enables potent H1 antagonism, while the target compound’s hydroxy-phenylethylamino group may favor β-adrenoceptor interactions .
- SWR-0065HA exhibits nanomolar affinity for β1-adrenoceptors, suggesting structural optimization for receptor subtype selectivity .
Physicochemical Properties
Table 3: Physicochemical Comparison
Notes:
Key Insights :
- The target compound’s synthesis employs trichloroacetyl chloride for amide formation, while cetirizine uses nucleophilic substitution on piperazine .
Analytical Methods
Table 5: Analytical Techniques
Recommendations :
- The target compound could adopt cetirizine’s HPLC conditions (e.g., XTerra C8 column) for purity analysis .
Biological Activity
2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride, often referred to as a derivative of phenylethylamine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological effects. This article examines its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.38 g/mol. Its structure includes a phenyl ring, an acetic acid moiety, and an ethoxy group, which are critical for its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing signaling pathways related to metabolism and neurotransmission .
- Inhibition of Acetyl-CoA Carboxylase (ACC) : Research indicates that derivatives of this compound can inhibit ACC, an enzyme involved in fatty acid metabolism. This inhibition may have implications for treating metabolic disorders such as obesity and dyslipidemia .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride.
Case Study 1: ACC Inhibition
In a study examining the effects of various compounds on ACC activity, it was found that 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride significantly reduced the enzyme's activity in HepG2 cells, leading to decreased lipid accumulation. This suggests potential therapeutic applications in managing obesity and related metabolic disorders.
Case Study 2: Antimicrobial Activity
A series of derivatives were tested for their antimicrobial properties. Among these, the hydrochloride salt exhibited notable efficacy against Gram-positive bacteria, particularly Staphylococcus pneumoniae, indicating its potential use in treating bacterial infections .
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid hydrochloride, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and amination steps. A general approach includes:
- Step 1: Reacting 4-hydroxyphenylacetic acid derivatives with a bromoethylamine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the ether linkage .
- Step 2: Hydrochloride salt formation via HCl treatment in a polar solvent.
Structural Confirmation: - NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm), ether linkages (δ 3.5–4.5 ppm), and amine protons (δ 1.5–3.0 ppm) .
- FTIR: Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O of acetic acid), and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .
- XRD: Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding in the hydrochloride salt .
Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in compound purity, assay conditions, or biological models. Strategies include:
- Purity Validation: Use HPLC (>95% purity) and mass spectrometry to confirm batch consistency .
- Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, regression) to compare datasets, accounting for outliers and methodological differences .
Basic: What are the critical functional groups in this compound, and how do they influence reactivity?
Methodological Answer:
Key functional groups:
- Phenolic Ether (Ar-O-CH₂): Enhances solubility and participates in hydrogen bonding with biological targets .
- Ethanolamine Moiety (-NH-CH₂-CH₂-OH): Facilitates salt formation (hydrochloride) and modulates pharmacokinetics .
- Acetic Acid Group (-CH₂-COOH): Enables conjugation or derivatization for prodrug development .
Reactivity Insights: - The amine group undergoes acylation or alkylation, while the acetic acid can form esters or amides under standard coupling conditions .
Advanced: What computational methods are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., GPCRs, kinases). The ethanolamine group often shows strong hydrogen bonding with active sites .
- MD Simulations: GROMACS or AMBER simulate dynamic interactions over nanoseconds, assessing stability of ligand-receptor complexes .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .
Basic: How should researchers address solubility and stability challenges in in vitro assays?
Methodological Answer:
- Solubility: Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) or cell culture media. Sonication or heating (≤40°C) may aid dissolution .
- Stability: Conduct LC-MS stability tests under assay conditions (e.g., 37°C, 24 hrs). Add antioxidants (e.g., ascorbic acid) if degradation is observed .
Advanced: What strategies improve synthetic yield and selectivity for the hydrochloride salt?
Methodological Answer:
- Optimized Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and controlled pH during salt formation to minimize byproducts .
- Catalysis: Employ phase-transfer catalysts (e.g., TBAB) for etherification steps, improving reaction rates .
- Purification Techniques: Combine column chromatography (silica gel, MeOH/DCM gradients) with recrystallization (ethanol/water) for high-purity isolates .
Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?
Methodological Answer:
- ²⁵Mg NMR (if applicable): Identifies magnesium binding in chelated forms, uncommon in most analogs .
- High-Resolution MS: Distinguishes isotopic patterns (e.g., Cl⁻ in hydrochloride) from non-halogenated derivatives .
- UV-Vis Spectroscopy: Compare λ_max shifts caused by the hydroxy-phenyl group versus methyl or nitro substituents .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
